molecular formula C17H13N5O2S2 B14011333 6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine CAS No. 74396-41-1

6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine

Cat. No.: B14011333
CAS No.: 74396-41-1
M. Wt: 383.5 g/mol
InChI Key: ZLJVTCQGULFWJN-UHFFFAOYSA-N
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Description

6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine is a complex organic compound that features a quinazoline core substituted with a thiazole ring and a sulfonyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonylation: The thiazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Quinazoline Core Formation: The quinazoline core is formed by cyclization of an appropriate anthranilic acid derivative with formamide or a similar reagent.

    Coupling Reaction: Finally, the thiazole-sulfonyl derivative is coupled with the quinazoline core under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole Derivatives: These compounds share the thiazole ring and phenyl group but differ in other substituents.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents on the ring.

Uniqueness

6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine is unique due to the combination of the thiazole ring, sulfonyl group, and quinazoline core

Properties

CAS No.

74396-41-1

Molecular Formula

C17H13N5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

6-[(4-phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine

InChI

InChI=1S/C17H13N5O2S2/c18-15-12-8-11(6-7-13(12)20-16(19)22-15)26(23,24)17-21-14(9-25-17)10-4-2-1-3-5-10/h1-9H,(H4,18,19,20,22)

InChI Key

ZLJVTCQGULFWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N

Origin of Product

United States

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